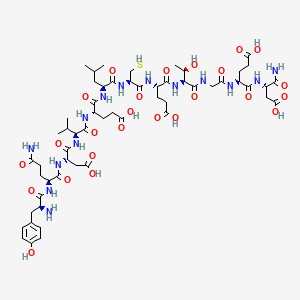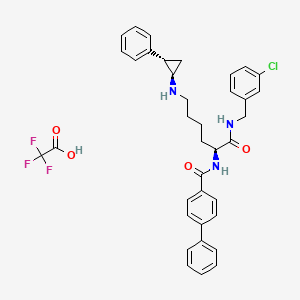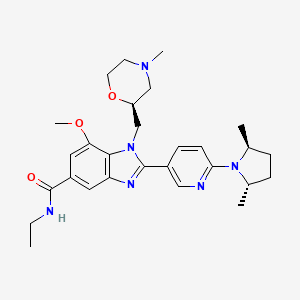
c-Myc inhibitor 10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
c-Myc inhibitor 10 is a compound designed to inhibit the activity of the c-Myc protein, a transcription factor that plays a crucial role in cell growth, differentiation, metabolism, and apoptosis. The c-Myc protein is often overexpressed in various cancers, making it a significant target for cancer therapy. Inhibiting c-Myc can lead to tumor regression and has shown promise in preclinical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of c-Myc inhibitor 10 involves multiple synthetic steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the inhibitory activity against c-Myc. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: c-Myc inhibitor 10 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
c-Myc inhibitor 10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of c-Myc in various chemical reactions and pathways.
Biology: Employed in cell culture studies to investigate the effects of c-Myc inhibition on cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers that exhibit overexpression of c-Myc.
Mechanism of Action
c-Myc inhibitor 10 exerts its effects by directly binding to the c-Myc protein, preventing its dimerization with Max, a partner protein essential for c-Myc’s transcriptional activity. This inhibition disrupts the c-Myc/Max complex, leading to a decrease in the transcription of c-Myc target genes involved in cell growth and proliferation. The compound also promotes the degradation of c-Myc protein, further reducing its cellular levels and activity .
Comparison with Similar Compounds
Omomyc: A dominant-negative variant of c-Myc that inhibits c-Myc/Max dimerization.
JQ1: A bromodomain inhibitor that indirectly reduces c-Myc expression by targeting BRD4, a protein involved in c-Myc transcription.
10058-F4: A small molecule that disrupts c-Myc/Max interaction.
Uniqueness of c-Myc Inhibitor 10: this compound is unique in its ability to directly bind to the c-Myc protein and inhibit its activity without affecting the expression levels of c-Myc. This direct inhibition mechanism provides a more targeted approach compared to indirect inhibitors like JQ1, which affect multiple pathways. Additionally, this compound has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for c-Myc-driven cancers .
Properties
Molecular Formula |
C28H38N6O3 |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
2-[6-[(2S,5S)-2,5-dimethylpyrrolidin-1-yl]pyridin-3-yl]-N-ethyl-7-methoxy-1-[[(2S)-4-methylmorpholin-2-yl]methyl]benzimidazole-5-carboxamide |
InChI |
InChI=1S/C28H38N6O3/c1-6-29-28(35)21-13-23-26(24(14-21)36-5)33(17-22-16-32(4)11-12-37-22)27(31-23)20-9-10-25(30-15-20)34-18(2)7-8-19(34)3/h9-10,13-15,18-19,22H,6-8,11-12,16-17H2,1-5H3,(H,29,35)/t18-,19-,22-/m0/s1 |
InChI Key |
JDGMXWQWODGPGM-IPJJNNNSSA-N |
Isomeric SMILES |
CCNC(=O)C1=CC2=C(C(=C1)OC)N(C(=N2)C3=CN=C(C=C3)N4[C@H](CC[C@@H]4C)C)C[C@@H]5CN(CCO5)C |
Canonical SMILES |
CCNC(=O)C1=CC2=C(C(=C1)OC)N(C(=N2)C3=CN=C(C=C3)N4C(CCC4C)C)CC5CN(CCO5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


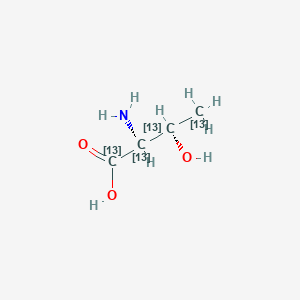
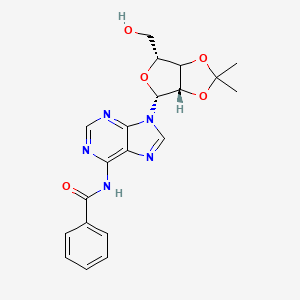
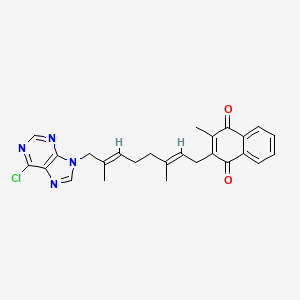
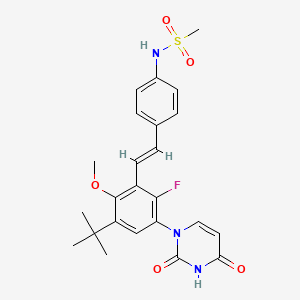
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)oxolan-3-ol](/img/structure/B15138859.png)
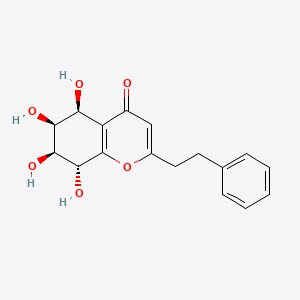


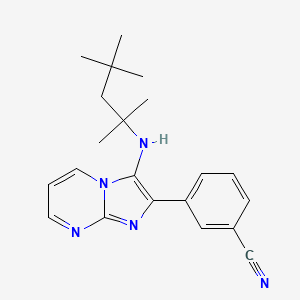
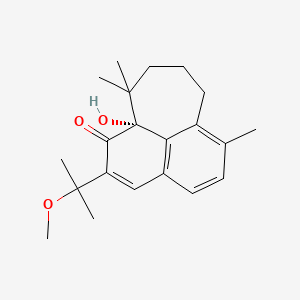
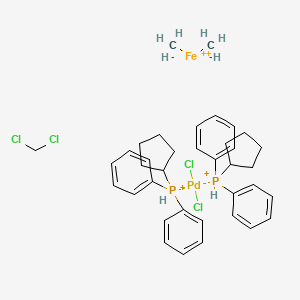
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15138898.png)
